molecular formula C9H20N2 B3008921 (S)-1-(Pentan-3-yl)pyrrolidin-3-amine CAS No. 1286208-32-9

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine

Cat. No. B3008921
CAS RN: 1286208-32-9
M. Wt: 156.273
InChI Key: RZQCGPVZOABCIU-QMMMGPOBSA-N
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Description

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is a compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an alkyl chain, which in this case is derived from pentane. The stereochemistry of the compound is specified as (S), indicating the spatial configuration of the molecule around its chiral center.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, a facile approach to synthesize multifunctionalized 5-alkylidene-3-pyrrolin-2-ones has been reported, which involves a regioselective oxidative cyclization of 2,4-pentanediones with primary amines and sodium sulfinates . Although this method does not directly describe the synthesis of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, it provides insight into the types of reactions that can be used to construct pyrrolidine rings with various substituents.

Molecular Structure Analysis

The molecular structure of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would include a pyrrolidine ring with a pentan-3-yl substituent. The (S) designation indicates that the molecule has a specific three-dimensional orientation, which can be crucial for its biological activity. The stereochemistry of such compounds is often a key factor in their synthesis and application, especially in the pharmaceutical industry.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, they do provide information on the synthesis of related compounds. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . These types of reactions are indicative of the chemical manipulations that can be performed on pyrrolidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would be influenced by its functional groups and stereochemistry. The pyrrolidine ring is known to impart certain properties such as polarity and potential hydrogen bonding capability. The alkyl chain contributes to the hydrophobic character of the molecule. The exact properties would depend on the specific substituents and stereochemistry of the compound, which would affect its solubility, boiling point, melting point, and reactivity.

Scientific Research Applications

Chemical Synthesis and Derivatization

  • Identification and Derivatization of Cathinones: A study by Nycz et al. (2016) explored the identification of novel hydrochloride salts of cathinones, including derivatives of pyrrolidin, through spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction (Nycz, Paździorek, Małecki, & Szala, 2016).

Structural and Spectroscopic Analysis

  • Nucleophilic Substitution Studies: Research by Adcock and Gakh (1992) involved the study of nucleophilic substitution of specific compounds by tertiary amines and pyridines, contributing to the understanding of cage quaternary salts (Adcock & Gakh, 1992).

Development of Novel Compounds

  • Synthesis of Pyrrolidines and Tetrahydrofurans

    Sastry et al. (2011) described a new approach to synthesizing 1,2,3-trisubstituted pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Sastry, Mangelinckx, Lucas, & Kimpe, 2011).

  • Preparation of α,α-Dioxoketene Acetals

    Research by Al-Adiwish et al. (2013) involved synthesizing new α,α-dioxoketene-N,S-acetals and -N,N-acetals, demonstrating the potential of using pyrrolidine derivatives in complex organic syntheses (Al-Adiwish, Yamin, & Yaacob, 2013).

Spectroscopic Decomposition Studies

  • Decomposition of Amine Derivatives: Mokuolu et al. (2005) investigated the zinc-promoted decomposition of bis(2-{pyrid-2-yl}ethyl)amine derivatives, contributing to the understanding of complex chemical processes involving pyrrolidine derivatives (Mokuolu, Kilner, Barrett, McGowan, & Halcrow, 2005).

properties

IUPAC Name

(3S)-1-pentan-3-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCGPVZOABCIU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine

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